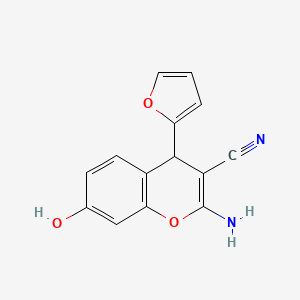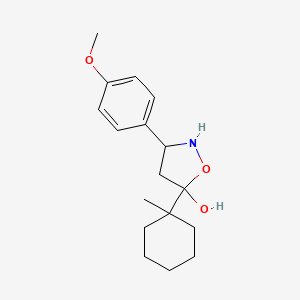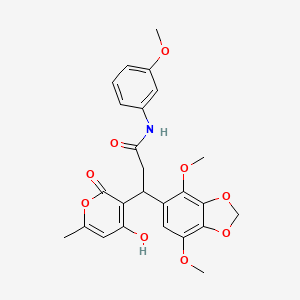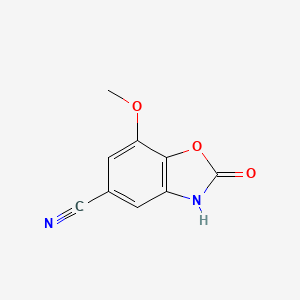![molecular formula C24H19N3O7 B14942818 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14942818.png)
4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-NITROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE is a complex organic compound with a unique structure that includes a nitrophenyl group, a dioxo group, and a methanoisoxazoloisoindol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-NITROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-[3-(3-NITROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-[3-(3-NITROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-[3-(3-NITROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, modulating their activity. The dioxo and methanoisoxazoloisoindol groups may also contribute to its biological effects by binding to specific proteins and altering their function.
類似化合物との比較
Similar Compounds
- Ethyl 4-(3-(3-nitrophenyl)-5,7-dioxo-4a,5,7,7a,8,8a-hexahydro-3aH-4,8-methanoisoxazolo[4,5-f]isoindol-6(4H)-yl)benzoate
- 1,4-Dimethylbenzene
Uniqueness
4-[3-(3-NITROPHENYL)-5,7-DIOXO-3A,4,4A,5,7,7A,8,8A-OCTAHYDRO-6H-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOL-6-YL]PHENYL ACETATE is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activity. Its combination of nitrophenyl, dioxo, and methanoisoxazoloisoindol groups distinguishes it from other similar compounds.
特性
分子式 |
C24H19N3O7 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC名 |
[4-[5-(3-nitrophenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]phenyl] acetate |
InChI |
InChI=1S/C24H19N3O7/c1-11(28)33-15-7-5-13(6-8-15)26-23(29)18-16-10-17(19(18)24(26)30)22-20(16)21(25-34-22)12-3-2-4-14(9-12)27(31)32/h2-9,16-20,22H,10H2,1H3 |
InChIキー |
GXKGBBWXPSOKQB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=CC(=CC=C6)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942738.png)
![7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14942747.png)
![2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B14942750.png)
![1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide](/img/structure/B14942751.png)



![2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B14942777.png)
![4-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14942793.png)


![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
![ethyl 2-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942817.png)
![N-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B14942820.png)
